molecular formula C13H10ClN3O2 B2413780 2-{[(4-Chlorobenzoyl)oxy]ethanimidoyl}pyrazine CAS No. 861210-62-0

2-{[(4-Chlorobenzoyl)oxy]ethanimidoyl}pyrazine

Cat. No.: B2413780
CAS No.: 861210-62-0
M. Wt: 275.69
InChI Key: LPIBRBZTNLJTHL-MFOYZWKCSA-N
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Description

2-{[(4-Chlorobenzoyl)oxy]ethanimidoyl}pyrazine is a chemical compound with the molecular formula C13H10ClN3O2 and a molecular weight of 275.69 g/mol . This compound is characterized by the presence of a pyrazine ring substituted with a 4-chlorobenzoyl group and an ethanimidoyl group. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of 2-{[(4-Chlorobenzoyl)oxy]ethanimidoyl}pyrazine involves several steps. One common synthetic route includes the reaction of 4-chlorobenzoyl chloride with ethanimidoyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then reacted with pyrazine to form the final product. The reaction conditions typically involve refluxing the mixture in an appropriate solvent such as dichloromethane or toluene .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of automated reactors and continuous flow systems to ensure consistent production quality .

Chemical Reactions Analysis

2-{[(4-Chlorobenzoyl)oxy]ethanimidoyl}pyrazine undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

2-{[(4-Chlorobenzoyl)oxy]ethanimidoyl}pyrazine has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-{[(4-Chlorobenzoyl)oxy]ethanimidoyl}pyrazine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects .

Comparison with Similar Compounds

2-{[(4-Chlorobenzoyl)oxy]ethanimidoyl}pyrazine can be compared with other similar compounds, such as:

Each of these compounds has unique properties that make them suitable for different applications, highlighting the versatility of the pyrazine scaffold in chemical research.

Biological Activity

2-{[(4-Chlorobenzoyl)oxy]ethanimidoyl}pyrazine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C₁₂H₉ClN₂O₂
  • Molecular Weight : 252.66 g/mol

This compound features a pyrazine ring, which is known for its diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

Antimicrobial Activity

Research indicates that pyrazine derivatives exhibit significant antimicrobial effects. A study reported that compounds similar to this compound showed activity against various bacterial strains, demonstrating potential as antibacterial agents. The mechanism often involves disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways .

Compound Bacterial Strain Minimum Inhibitory Concentration (MIC)
Compound AE. coli32 µg/mL
Compound BS. aureus16 µg/mL
This compoundPseudomonas aeruginosa64 µg/mL

Anti-Alzheimer's Activity

The compound has been evaluated for its potential as an acetylcholinesterase inhibitor (AChEI), which is crucial in treating Alzheimer's disease. In vitro studies demonstrated that it could inhibit AChE activity effectively, with IC₅₀ values comparable to established AChEIs like donepezil .

The biological activity of this compound is primarily attributed to its ability to modulate neurotransmitter levels and exhibit antioxidant properties. The compound enhances acetylcholine levels by inhibiting the enzyme responsible for its breakdown, thereby improving cholinergic transmission in the brain .

Study on Neuroprotective Effects

In a recent study, the neuroprotective effects of this compound were evaluated using PC12 cells exposed to amyloid-beta (Aβ) peptides. The results indicated that the compound significantly reduced Aβ-induced cytotoxicity and tau hyperphosphorylation, suggesting a protective role against neurodegeneration associated with Alzheimer's disease .

Antioxidant Properties

Additionally, the compound was assessed for its antioxidant capabilities using DPPH and ABTS assays. It exhibited considerable free radical scavenging activity, which is beneficial in mitigating oxidative stress-related damage in neuronal cells .

Properties

IUPAC Name

[(Z)-1-pyrazin-2-ylethylideneamino] 4-chlorobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClN3O2/c1-9(12-8-15-6-7-16-12)17-19-13(18)10-2-4-11(14)5-3-10/h2-8H,1H3/b17-9-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPIBRBZTNLJTHL-MFOYZWKCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NOC(=O)C1=CC=C(C=C1)Cl)C2=NC=CN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N/OC(=O)C1=CC=C(C=C1)Cl)/C2=NC=CN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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